Cas no 1435314-81-0 (methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate)

methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate
- EN300-1828903
- 1435314-81-0
-
- Inchi: 1S/C7H9NO3/c1-11-7(10)6(9)5-3-2-4-8-5/h2-4,6,8-9H,1H3
- InChI Key: CQXJKZWDMIUILY-UHFFFAOYSA-N
- SMILES: OC(C(=O)OC)C1=CC=CN1
Computed Properties
- Exact Mass: 155.058243149g/mol
- Monoisotopic Mass: 155.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 62.3Ų
methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1828903-0.1g |
methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate |
1435314-81-0 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-1828903-2.5g |
methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate |
1435314-81-0 | 2.5g |
$2071.0 | 2023-09-19 | ||
Enamine | EN300-1828903-5.0g |
methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate |
1435314-81-0 | 5g |
$3728.0 | 2023-06-03 | ||
Enamine | EN300-1828903-10.0g |
methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate |
1435314-81-0 | 10g |
$5528.0 | 2023-06-03 | ||
Enamine | EN300-1828903-0.5g |
methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate |
1435314-81-0 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1828903-1.0g |
methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate |
1435314-81-0 | 1g |
$1286.0 | 2023-06-03 | ||
Enamine | EN300-1828903-0.25g |
methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate |
1435314-81-0 | 0.25g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1828903-0.05g |
methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate |
1435314-81-0 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1828903-10g |
methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate |
1435314-81-0 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1828903-1g |
methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate |
1435314-81-0 | 1g |
$1057.0 | 2023-09-19 |
methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate Related Literature
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
Additional information on methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate
Methyl 2-Hydroxy-2-(1H-Pyrrol-2-Yl)Acetate: A Comprehensive Overview
Methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate, also known by its CAS number 1435314-81-0, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, with its unique structure and potential applications, has been the subject of numerous studies in recent years. In this article, we will delve into the properties, synthesis, applications, and latest research findings related to methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate.
The molecular formula of methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate is C9H10N2O3, and it has a molecular weight of approximately 194. g/mol. Its structure consists of a pyrrole ring attached to a hydroxyl group and an acetate ester moiety. This combination makes it a versatile compound with potential applications in drug design, agrochemicals, and materials science.
Recent studies have highlighted the importance of methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate in medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules with potential therapeutic effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties.
The synthesis of methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate involves a multi-step process that typically begins with the preparation of the pyrrole ring. One common approach is the Paal-Knorr synthesis, which uses β-diketones as precursors for pyrrole formation. Subsequent steps involve esterification and hydroxylation to yield the final product.
In terms of applications, methyl 2-hydroxy-2-(1H-pyrrol-2-Yl)Acetate has shown potential in the development of novel pharmaceutical agents. Its ability to act as a chiral auxiliary in asymmetric synthesis has been particularly noteworthy. A recent study in Organic Letters reported that this compound can be used to facilitate the enantioselective synthesis of complex molecules with high optical purity.
The pharmacokinetic properties of methyl 2-hydroxy-2-(1H-pyrrol-2-Yl)Acetate have also been investigated in preclinical models. Research conducted at the University of California revealed that this compound exhibits favorable absorption and distribution characteristics, making it a promising candidate for drug delivery systems.
In conclusion, methyl 2-hydroxy-2-(1H-pyrrol-Yl)Acetate (CAS No. 1435314-YL) is a compound with immense potential in various scientific domains. Its unique structure, coupled with its versatile chemical properties, continues to drive innovative research across academia and industry alike.
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